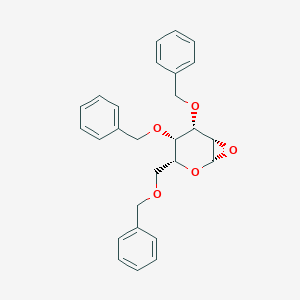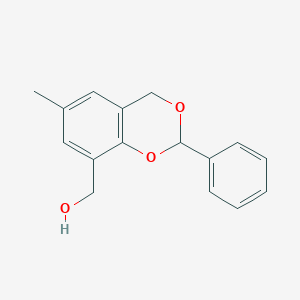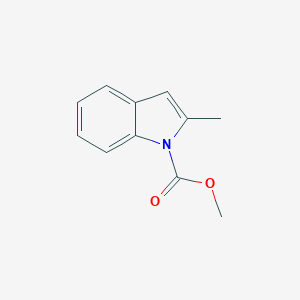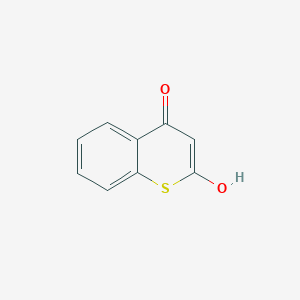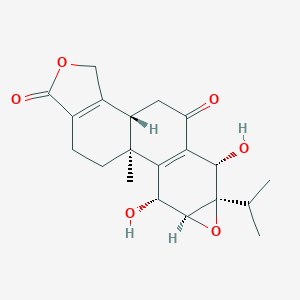
Tripdioltonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripdioltonide is a natural product derived from the plant Tripterygium wilfordii Hook F, also known as thunder god vine. It has been used in traditional Chinese medicine for centuries to treat various inflammatory and autoimmune diseases. In recent years, tripdioltonide has gained attention in the scientific community for its potential therapeutic applications in treating cancer, autoimmune diseases, and inflammation.
Mécanisme D'action
The mechanism of action of tripdioltonide is not fully understood, but it is believed to act through several pathways. One of the main pathways is through the inhibition of NF-κB, a transcription factor that plays a crucial role in regulating inflammation and immune responses. Tripdioltonide has also been shown to inhibit the activation of T cells, which are involved in the immune response. Additionally, tripdioltonide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Tripdioltonide has been shown to have several biochemical and physiological effects on the body. It has been demonstrated to reduce inflammation by inhibiting the production of cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to suppress the immune response by inhibiting the activation of T cells. Additionally, tripdioltonide has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tripdioltonide in lab experiments is its potent anti-inflammatory and immunosuppressive properties. This makes it an ideal candidate for studying the immune response and inflammation in various diseases. Additionally, tripdioltonide has been shown to induce apoptosis in cancer cells, making it a promising candidate for studying the mechanisms of cancer cell death.
One of the main limitations of tripdioltonide in lab experiments is its potential toxicity. It has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments. Additionally, the complex synthesis process of tripdioltonide can make it difficult and expensive to obtain for lab experiments.
Orientations Futures
There are several potential future directions for the study of tripdioltonide. One area of research is the development of novel tripdioltonide derivatives with improved efficacy and reduced toxicity. Another area of research is the study of tripdioltonide in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of tripdioltonide in treating other diseases, such as Alzheimer's disease and diabetes, is an area of active research.
Méthodes De Synthèse
The synthesis of tripdioltonide is a complex process that involves several steps. The first step involves the extraction of the active ingredient from the plant Tripterygium wilfordii Hook F. This is followed by purification and isolation of the compound using various chromatographic techniques. The final step involves the chemical synthesis of tripdioltonide using organic synthesis methods.
Applications De Recherche Scientifique
Tripdioltonide has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that tripdioltonide exhibits potent anti-inflammatory, immunosuppressive, and antitumor properties. It has been demonstrated to be effective in treating several autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
Propriétés
Numéro CAS |
149183-67-5 |
|---|---|
Nom du produit |
Tripdioltonide |
Formule moléculaire |
C20H24O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(1S,3R,4S,6R,7S,11R)-3,7-dihydroxy-1-methyl-6-propan-2-yl-5,14-dioxapentacyclo[9.7.0.02,8.04,6.012,16]octadeca-2(8),12(16)-diene-9,15-dione |
InChI |
InChI=1S/C20H24O6/c1-8(2)20-16(23)13-12(21)6-11-10-7-25-18(24)9(10)4-5-19(11,3)14(13)15(22)17(20)26-20/h8,11,15-17,22-23H,4-7H2,1-3H3/t11-,15+,16-,17-,19-,20+/m0/s1 |
Clé InChI |
OJOZVNYJCMKPSU-BXCTWWAJSA-N |
SMILES isomérique |
CC(C)[C@@]12[C@@H](O1)[C@@H](C3=C([C@@H]2O)C(=O)C[C@@H]4[C@@]3(CCC5=C4COC5=O)C)O |
SMILES |
CC(C)C12C(O1)C(C3=C(C2O)C(=O)CC4C3(CCC5=C4COC5=O)C)O |
SMILES canonique |
CC(C)C12C(O1)C(C3=C(C2O)C(=O)CC4C3(CCC5=C4COC5=O)C)O |
Autres numéros CAS |
149183-67-5 |
Synonymes |
tripdioltonide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



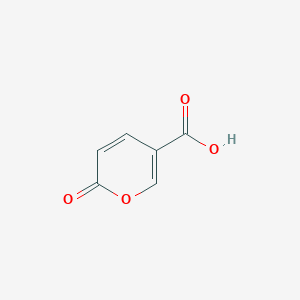
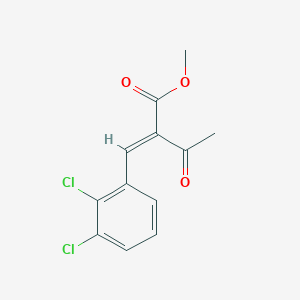
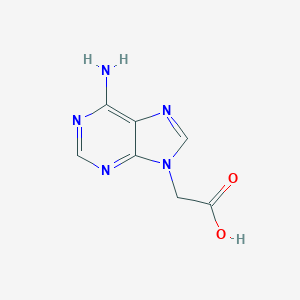
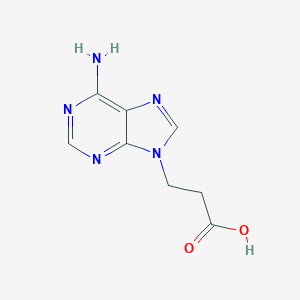
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

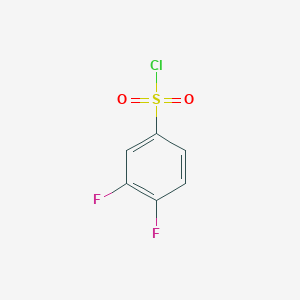
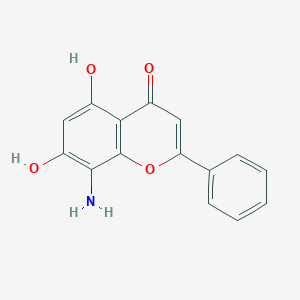
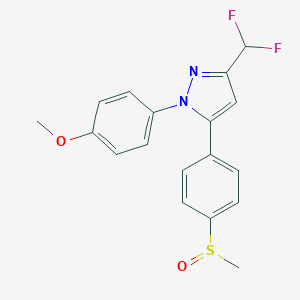
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
